Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-Acetyl-Leu-Leu-norleucinal, is a synthetic compound classified as a dipeptide []. This means it consists of a chain of two amino acids, namely Leucine (Leu) and Norleucine (Norleu), linked by a peptide bond. The N-terminus (beginning) of the molecule is capped with an acetyl group (Ac). The primary function of ALLN in scientific research is as a potent inhibitor of calpains [].
Calpains are a family of calcium-dependent cysteine proteases, meaning they are enzymes that require calcium ions (Ca2+) for activity and cleave proteins at specific sites using cysteine amino acid residues []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from breaking down other proteins []. This makes ALLN a valuable tool for researchers studying the role of calpains in various biological processes.
Due to its ability to inhibit calpains, ALLN has numerous applications in scientific research. Here are a few examples:
Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-acetyl-leucyl-leucyl-norleucinal, is a synthetic tripeptide. Tripeptides are molecules containing three amino acids linked by peptide bonds. ALLN is specifically derived from the amino acids N-acetyl-leucine, leucine, and norleucine [].
This compound holds significance in scientific research due to its ability to inhibit calpains []. Calpains are a family of calcium-dependent cysteine endopeptidases (enzymes that break down proteins) involved in various cellular processes, including cell signaling, cytoskeletal remodeling, and apoptosis (programmed cell death) []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from cleaving their target proteins [].
The key feature of ALLN's structure is its tripeptide backbone. It consists of an N-terminal acetyl group (CH3CO-) attached to the first amino acid, leucine. Leucine is then linked to another leucine residue through a peptide bond (formed between the carboxyl group of the first leucine and the amino group of the second). Finally, the C-terminal end is capped with norleucine, an amino acid with one fewer carbon atom in its side chain compared to leucine [].
The presence of the acetyl group and the specific sequence of leucine and norleucine residues are crucial for ALLN's function. The hydrophobic nature of the leucine side chains allows ALLN to interact with the hydrophobic pocket of the calpain active site [].
The breakdown of ALLN likely occurs through hydrolysis, where peptide bonds are broken down by water molecules. This process can be mediated by enzymes like peptidases or under acidic or basic conditions.
ALLN acts as a cell-permeable inhibitor of calpains. It competitively binds to the active site of calpains, preventing them from cleaving their target substrates []. This inhibition can potentially modulate various cellular processes regulated by calpain activity, making ALLN a valuable tool for studying calpain function.